Lometrexol sodium

概要

説明

Lometrexol sodium is a small molecule drug that has been investigated for its potential use in treating various types of cancer, including lung cancer and solid tumors . It is known for its role as an antifolate, specifically inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is essential for purine biosynthesis .

準備方法

The synthesis of Lometrexol sodium involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Formation of the pyrido[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

Functional group modifications: Introduction of amino and carboxyl groups to achieve the desired chemical structure.

Sodium salt formation: The final step involves converting the compound into its sodium salt form to enhance its solubility and stability.

Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques like crystallization and chromatography.

化学反応の分析

Lometrexol sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Nucleophilic substitution reactions can introduce different substituents, leading to derivatives with varied biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Lometrexol sodium has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study antifolate activity and enzyme inhibition.

Biology: Investigated for its effects on cellular metabolism and DNA synthesis.

Industry: Utilized in research and development for new drug formulations and therapeutic strategies.

作用機序

Lometrexol sodium exerts its effects by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is crucial for the de novo synthesis of purines. By blocking this enzyme, this compound disrupts DNA and RNA synthesis, leading to the inhibition of cell proliferation and tumor growth . The molecular targets and pathways involved include the folate pathway and purine biosynthesis pathway.

類似化合物との比較

Lometrexol sodium is unique among antifolates due to its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT). Similar compounds include:

Methotrexate: Inhibits dihydrofolate reductase (DHFR) and is widely used in cancer therapy.

Pemetrexed: Inhibits multiple folate-dependent enzymes, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR).

Raltitrexed: Specifically inhibits thymidylate synthase (TS).

Compared to these compounds, this compound’s unique target (GARFT) makes it a valuable tool for studying purine biosynthesis and developing targeted cancer therapies .

生物活性

Lometrexol sodium, also known as 5,10-dideazatetrahydrofolate (DDATHF), is a potent antifolate compound that functions primarily as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer types, and associated clinical findings.

This compound inhibits GARFT, leading to a depletion of intracellular purine ribonucleotides. This inhibition disrupts DNA synthesis and cell proliferation, particularly in rapidly dividing cells such as cancer cells. The compound's mechanism can be summarized as follows:

- Inhibition of GARFT : Lometrexol binds to GARFT, preventing the conversion of glycinamide ribonucleotide to formylglycinamide ribonucleotide, thereby blocking purine synthesis.

- Cell Cycle Arrest : Studies indicate that Lometrexol causes cell cycle arrest in the early to middle S-phase, significantly reducing DNA synthesis rates upon drug withdrawal .

- Cytotoxicity Modulation : The presence of hypoxanthine can rescue cells from Lometrexol-induced cytotoxicity, indicating a potential for combination therapies that exploit this interaction .

Efficacy in Cancer Treatment

Lometrexol has shown promise in treating various malignancies, particularly those resistant to traditional therapies like methotrexate. Its effectiveness has been evaluated across several studies:

- In Vitro Studies : Research demonstrated that Lometrexol effectively inhibits clonogenic potential in human ovarian carcinoma cells (SW626), with significant cytotoxic effects noted at concentrations as low as 0.5 µM .

- Animal Models : Preclinical studies in murine models have indicated that Lometrexol exhibits substantial antitumor activity against various cancer types, including breast and lung cancers .

- Clinical Trials : Initial Phase I clinical trials revealed objective responses in patients with advanced cancers; however, severe toxicities such as thrombocytopenia and mucositis were significant concerns . Subsequent trials incorporating folic acid supplementation have shown reduced toxicity without compromising antitumor efficacy .

Case Studies and Clinical Findings

A summary of relevant case studies and clinical findings is presented below:

Toxicity and Management Strategies

The primary toxicities associated with Lometrexol include:

- Thrombocytopenia : A decrease in platelet count leading to increased bleeding risk.

- Mucositis : Inflammation and ulceration of the mucous membranes.

To mitigate these toxicities, folic acid supplementation has been recommended prior to and following Lometrexol administration. This strategy has been shown to significantly reduce adverse effects while maintaining therapeutic efficacy .

特性

CAS番号 |

120408-07-3 |

|---|---|

分子式 |

C21H23N5Na2O6 |

分子量 |

487.4 g/mol |

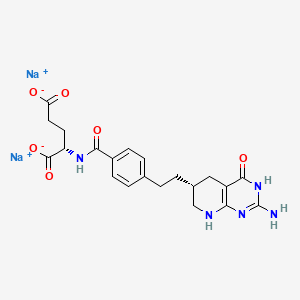

IUPAC名 |

disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1 |

InChIキー |

SVJSWELRJWVPQD-KJWOGLQMSA-L |

SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

異性体SMILES |

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

正規SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

外観 |

White to off-white solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, soluble in water. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

LY 264618; LY-264618; LY264618; NSC722969; NSC-722969; NSC-722969. (6R)DDATHF; LMTX; DDATHF disodium; Lometrexol sodium; Lometrexol. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。